2-(4-methyl-1-oxo-2(1H)-phthalazinyl)-N-2-pyridinylacetamide
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Description
The synthesis and characterization of phthalazine derivatives and related compounds have been of significant interest due to their diverse chemical properties and potential applications in various fields. This document outlines the synthesis analysis, molecular structure analysis, chemical reactions, and properties of a specific phthalazine derivative, aiming to provide a comprehensive understanding of its chemical nature.
Synthesis Analysis
Synthesis of phthalazine derivatives often involves the reaction of hydrazonobutyrates with cyanoacetamides to yield pyridinedione and pyridazine derivatives, which can be further transformed into various phthalazine derivatives through chemical modifications (Rady & Barsy, 2006). Novel synthesis methods also include the use of enaminones reacting with malononitrile to afford phthalazine-1,4-dione derivatives, demonstrating the versatility of synthetic approaches in accessing the phthalazine scaffold (Al-Omran & El-Khair, 2005).
Molecular Structure Analysis
The molecular structure of phthalazine derivatives is elucidated using various spectroscopic techniques, including NMR, FT-IR, and UV spectroscopy. These techniques provide detailed insights into the molecular geometry, functional groups, and electronic structure of the compounds, facilitating a deeper understanding of their chemical behavior and reactivity (Paventi, Chan, & Hay, 1996).
Chemical Reactions and Properties
Phthalazine derivatives undergo a variety of chemical reactions, including condensation, cycloaddition, and heterocyclization, to yield a wide range of structurally diverse compounds. These reactions are influenced by the presence of different functional groups in the phthalazine ring, allowing for the selective synthesis of compounds with desired chemical and biological properties (Zaleska et al., 2004).
Physical Properties Analysis
The physical properties of phthalazine derivatives, such as solubility, melting point, and crystallinity, are crucial for their practical applications. These properties are determined by the molecular structure and can be tailored through chemical modifications to meet specific requirements (Lin et al., 2005).
Chemical Properties Analysis
The chemical properties of phthalazine derivatives, including reactivity, stability, and acidity/basicity, are essential for understanding their behavior in chemical reactions and potential applications. These properties are influenced by the electronic structure and functional groups present in the molecule, providing insights into the compound's chemical nature and potential reactivity (Khalili et al., 2018).
Scientific Research Applications
Polymer Science and Materials Chemistry
Polymer Synthesis and Structural Analysis
In the realm of polymer science, derivatives of phthalazinyl compounds have been utilized in synthesizing novel polymers. For instance, a study explored the synthesis of polymers through the reaction of 1,2-dihydro-4-(4-hydroxyphenyl)-1-oxo-(2H)-phthalazine with bis(4-fluorophenyl)sulfone, revealing insights into the polymer's structure via spectroscopic and magnetic resonance techniques (Paventi, Chan, & Hay, 1996). This underscores the potential of phthalazinyl derivatives in developing advanced polymeric materials with specific structural properties.
Advancements in Aromatic Polyamides
The creation of new aromatic polyamides based on phthalazinone derivatives, such as 1,2‐Dihydro‐2‐(4‐carboxylphenyl)‐4‐[4‐(4‐carboxylphenoxy)‐3‐methylphenyl]phthalazin‐1‐one, highlights the significant role these compounds play in materials chemistry. These polyamides exhibit excellent solubility, thermal stability, and film-forming properties, making them suitable for high-performance applications (Lin, Lei, Xiao-Ling, & Xi-gao, 2005).
Organic Synthesis and Chemical Reactions
Heterocyclic Compound Synthesis
Phthalazinyl derivatives are pivotal in the synthesis of heterocyclic compounds. Research has demonstrated their utility in generating a variety of pyridines, pyrimidinones, and oxazinones, showcasing their versatility as building blocks in organic synthesis. These compounds exhibit promising anti-inflammatory and antimicrobial activities, which can be foundational for the development of new pharmaceutical agents (Amr, Sabry, & Abdulla, 2007).
Polyamide and Polyimide Synthesis
Another study focused on synthesizing novel polyamides from non-symmetrical extended diacid containing a phthalazinone moiety, illustrating the application of phthalazinyl derivatives in creating new soluble aromatic polyamides with high thermal stability and solubility in various organic solvents. These materials have potential applications in advanced coatings, films, and high-temperature resistant materials (Cheng, Wu, Ying, Yang, & Jian, 2004).
properties
IUPAC Name |
2-(4-methyl-1-oxophthalazin-2-yl)-N-pyridin-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c1-11-12-6-2-3-7-13(12)16(22)20(19-11)10-15(21)18-14-8-4-5-9-17-14/h2-9H,10H2,1H3,(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKNNREXRHLTDJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=CC=CC=C12)CC(=O)NC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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